3-(Pyrrolidine-1-carbonyl)-1-(thiophene-2-sulfonyl)piperidine
Overview
Description
3-(Pyrrolidine-1-carbonyl)-1-(thiophene-2-sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with pyrrolidine-1-carbonyl and thiophene-2-sulfonyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-1-carbonyl)-1-(thiophene-2-sulfonyl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Pyrrolidine-1-carbonyl Group: This step might involve the reaction of the piperidine derivative with pyrrolidine-1-carbonyl chloride under basic conditions.
Introduction of the Thiophene-2-sulfonyl Group: The final step could involve sulfonylation using thiophene-2-sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene-2-sulfonyl group.
Reduction: Reduction reactions might target the carbonyl group in the pyrrolidine-1-carbonyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, it might be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidine-1-carbonyl)-1-(thiophene-2-sulfonyl)piperidine would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyrrolidine-1-carbonyl)-1-(thiophene-2-sulfonyl)azepane
- 3-(Pyrrolidine-1-carbonyl)-1-(thiophene-2-sulfonyl)morpholine
Uniqueness
The uniqueness of 3-(Pyrrolidine-1-carbonyl)-1-(thiophene-2-sulfonyl)piperidine lies in its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
pyrrolidin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c17-14(15-7-1-2-8-15)12-5-3-9-16(11-12)21(18,19)13-6-4-10-20-13/h4,6,10,12H,1-3,5,7-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFFBXIZXARABS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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